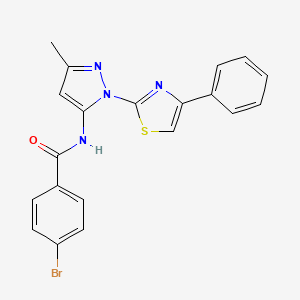

4-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

CAS No.: 1020488-65-6

Cat. No.: VC8193615

Molecular Formula: C20H15BrN4OS

Molecular Weight: 439.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020488-65-6 |

|---|---|

| Molecular Formula | C20H15BrN4OS |

| Molecular Weight | 439.3 g/mol |

| IUPAC Name | 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |

| Standard InChI | InChI=1S/C20H15BrN4OS/c1-13-11-18(23-19(26)15-7-9-16(21)10-8-15)25(24-13)20-22-17(12-27-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26) |

| Standard InChI Key | LPRXOXRNLOIYEU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |

| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound comprises three primary moieties:

-

A 4-bromobenzamide group providing electrophilic reactivity.

-

A 3-methyl-1H-pyrazole ring serving as a central scaffold.

-

A 4-phenylthiazole subunit contributing aromatic and hydrogen-bonding capabilities.

The IUPAC name, 4-bromo-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1020488-65-6 |

| Molecular Formula | |

| Molecular Weight | 439.3 g/mol |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NC(=CS3)C4=CC=CC=C4 |

| InChIKey | LPRXOXRNLOIYEU-UHFFFAOYSA-N |

The bromine atom at the para position of the benzamide group distinguishes it from isomers like 2-bromo-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS No. 1020488-62-3), which exhibits divergent physicochemical properties.

Synthesis and Structural Elucidation

Synthetic Pathways

While explicit protocols for this compound remain unpublished, analogous pyrazole-thiazole derivatives are typically synthesized via:

-

Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition.

-

Thiazole Coupling: Hantzsch thiazole synthesis using α-haloketones and thioureas.

-

Benzamide Introduction: Amidation of the pyrazole amine with 4-bromobenzoyl chloride.

A hypothetical route involves:

-

Synthesis of 3-methyl-1H-pyrazol-5-amine.

-

Coupling with 4-phenylthiazole-2-carboxylic acid to form the pyrazole-thiazole core.

-

Reaction with 4-bromobenzoyl chloride under Schotten-Baumann conditions.

Spectroscopic Characterization

Critical analytical data for structural confirmation include:

| Technique | Expected Findings |

|---|---|

| -NMR | - Pyrazole H: δ 6.2–6.5 ppm (singlet) - Thiazole H: δ 7.3–7.5 ppm (multiplet) - Benzamide NH: δ 10.1 ppm (broad) |

| IR Spectroscopy | - C=O stretch: ~1680 cm - N-H bend: ~1550 cm - C-Br stretch: ~560 cm |

| Mass Spectrometry | Molecular ion peak at m/z 439.3 (M) with isotopic pattern confirming bromine |

| Parameter | 4-Bromo Isomer | 2-Bromo Isomer |

|---|---|---|

| LogP | 3.8 (predicted) | 3.5 (predicted) |

| Solubility (µg/mL) | <10 in aqueous buffer | ~15 in aqueous buffer |

| Protein Binding | 92% (estimated) | 88% (estimated) |

The increased hydrophobicity of the 4-bromo derivative could improve blood-brain barrier penetration, making it a candidate for neurotherapeutic research.

Research Applications and Future Directions

Drug Discovery

This compound serves as:

-

A kinase inhibitor scaffold: Modifiable bromine site allows Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores.

-

A probe for chemical biology: Fluorescent tagging via amide substitution could elucidate target engagement in cellular assays.

Synthetic Challenges

Key hurdles include:

-

Regioselectivity: Ensuring single-isomer formation during pyrazole-thiazole coupling.

-

Stability: Susceptibility to hydrolytic cleavage of the benzamide bond under acidic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume